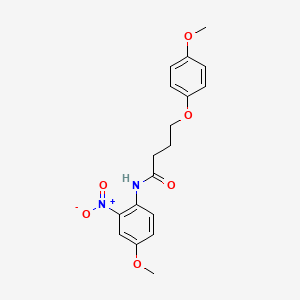
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide, also known as MNPNB, is a synthetic compound with potential applications in scientific research.
作用机制
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide binds to the α7 nicotinic acetylcholine receptor and activates it, leading to an influx of calcium ions into the cell. This can trigger various downstream signaling pathways that modulate cellular function. The exact mechanism by which this compound activates the receptor is still under investigation, but it is thought to involve a conformational change in the receptor that allows it to bind to intracellular signaling proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and system being studied. In neuronal cells, this compound can enhance synaptic plasticity and improve learning and memory. In immune cells, this compound can reduce inflammation and modulate cytokine production. In pain-sensing neurons, this compound can reduce pain sensitivity. These effects are all mediated by the α7 nicotinic acetylcholine receptor.
实验室实验的优点和局限性
One major advantage of using N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the function of this receptor specifically, without interfering with other receptors or signaling pathways. However, this compound is still a relatively new compound, and its effects and limitations are still being investigated. It may have off-target effects or interact with other proteins in ways that are not yet understood.
未来方向
There are many potential future directions for research on N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide. One area of interest is developing new drugs that target the α7 nicotinic acetylcholine receptor for various diseases and conditions, such as Alzheimer's disease, schizophrenia, and chronic pain. Another direction is investigating the role of the α7 nicotinic acetylcholine receptor in different tissues and systems, such as the gastrointestinal tract, the cardiovascular system, and the immune system. Finally, researchers may continue to study the mechanism of action of this compound and other compounds that bind to the α7 nicotinic acetylcholine receptor, in order to better understand the function of this important receptor.
合成方法
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide can be synthesized through a multi-step process involving the reaction of 4-methoxy-2-nitroaniline with 4-methoxyphenol, followed by the addition of butanoyl chloride. The resulting compound can then be purified through column chromatography to obtain pure this compound.
科学研究应用
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has potential applications in scientific research as a tool to study the function of specific receptors in the body. It has been shown to selectively bind to the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and pain sensation. This compound can be used to probe the function of this receptor in different tissues and systems, and to develop new drugs that target this receptor.
属性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-24-13-5-7-14(8-6-13)26-11-3-4-18(21)19-16-10-9-15(25-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGDUTSFPBHUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
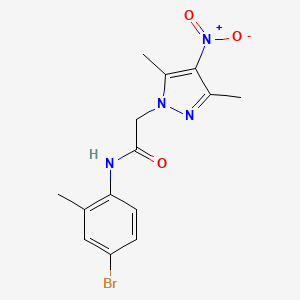
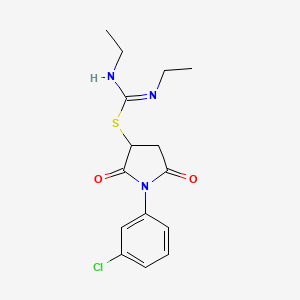
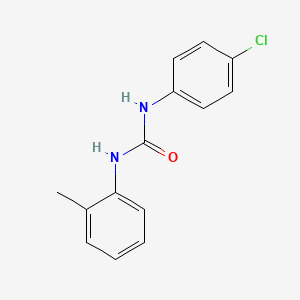
![1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine](/img/structure/B4919247.png)
![2-amino-4-[4-(trifluoromethyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4919263.png)
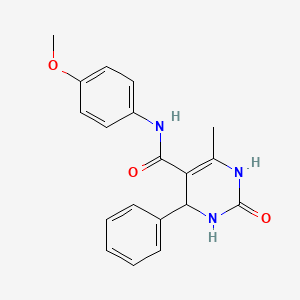
![2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4919283.png)
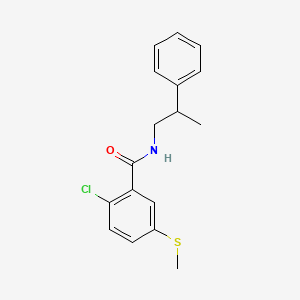
![4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine](/img/structure/B4919290.png)
![3-(4-methoxybenzyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919291.png)
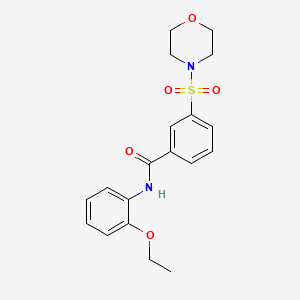
![3-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4919302.png)
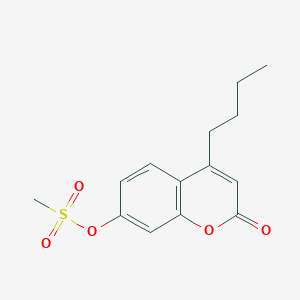
![2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4919321.png)
